Lucidenic acid L

Description

Contextualization of Lucidenic Acids as Key Bioactive Constituents of Ganoderma lucidum

Ganoderma lucidum, also known as Reishi or Lingzhi, has been used for centuries in traditional medicine, particularly in East Asia. Its therapeutic properties are attributed to a rich diversity of bioactive compounds, with polysaccharides and triterpenoids being the most prominent. nih.govscirp.org Triterpenoids, specifically the highly oxidized lanostane-type, are responsible for many of the mushroom's notable effects.

Taxonomy and Structural Diversity of Lucidenic Acids

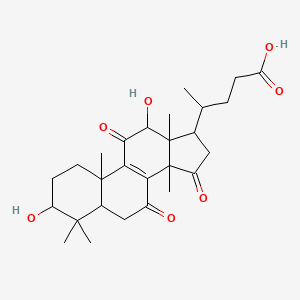

Lucidenic acids are classified as C27 lanostane-type triterpenoids. nih.govnih.gov This classification is based on their fundamental chemical structure, which features a tetracyclic nucleus and a side chain that has been shortened from the typical 30 carbons of lanostane (B1242432) to 27. This structural characteristic distinguishes them from another major group of Ganoderma triterpenoids, the C30 ganoderic acids. nih.gov

The structural diversity within the lucidenic acid family is generated by variations in the oxygen-containing functional groups attached to the lanostane skeleton. Specifically, lucidenic acids A, B, C, D1, D2, E1, E2, F, K, L, M, N, P, and Q share a common structural framework, with differences arising from the presence of keto, hydroxyl, or acetoxy groups at positions C3, C7, C12, and C15. nih.gov

Lucidenic Acid L belongs to this group, and its specific chemical identity is defined by the unique combination of functional groups at these key positions on the tetracyclic core.

Table 1: Structural Features of this compound

| Feature | Description |

| Core Skeleton | C27 Lanostane |

| Functional Group at C3 | Hydroxyl (-OH) |

| Functional Group at C7 | Keto (=O) |

| Functional Group at C11 | Keto (=O) |

| Functional Group at C15 | Hydroxyl (-OH) |

Historical Perspective on the Isolation and Initial Characterization of this compound

The exploration of the chemical constituents of Ganoderma lucidum led to the discovery of lucidenic acids in the mid-1980s. The first members of this family, lucidenic acids A, B, and C, were isolated in 1984. nih.gov This initial discovery paved the way for further investigations into the diverse range of triterpenoids present in this fungus.

This compound was first isolated and characterized in 1987 by a team of Japanese researchers: Tsuyoshi Nishitoba, Hiroji Sato, and Sadao Sakamura. Their work, published in the journal Phytochemistry, detailed the isolation of several new triterpenoids from the fruiting bodies of Ganoderma lucidum.

The initial characterization of this compound was achieved through a combination of spectroscopic techniques, which are standard methods for elucidating the structure of novel chemical compounds. These methods included:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To identify the arrangement of atoms within the molecule and to determine the specific locations of the hydroxyl and keto functional groups on the lanostane skeleton.

Through the detailed analysis of the data obtained from these methods, Nishitoba and his colleagues were able to definitively establish the chemical structure of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

110267-45-3 |

|---|---|

Molecular Formula |

C27H38O7 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-14,16-17,23,29,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,16+,17+,23-,25+,26+,27+/m1/s1 |

InChI Key |

CVEGYVMAZQZPTH-KMHIRZPESA-N |

SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of Lucidenic Acid L

Elucidation of the Mevalonate (B85504) (MVA) Pathway as the Precursor Route for Lanostane (B1242432) Triterpenoids in Ganoderma lucidum

Triterpenoids, including Lucidenic acid L, originate from the isoprenoid biosynthetic pathways. In fungi like Ganoderma lucidum, the primary route for synthesizing the C30 triterpenoid (B12794562) backbone is the mevalonate (MVA) pathway mdpi.comnih.govmdpi.comscirp.org. This pathway begins with acetyl-CoA in the cytoplasm, which is sequentially converted through several enzymatic steps to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) mdpi.comnih.govmdpi.com. These C5 units are then condensed to form farnesyl pyrophosphate (FPP, C15), a key intermediate. The MVA pathway is fundamental for the production of various isoprenoids, including sterols and triterpenoids, in eukaryotes mdpi.comnih.govmdpi.comresearchgate.netrsc.org. Studies have confirmed that the MVA pathway is essential for triterpenoid backbone biosynthesis at the genomic level in fungi nih.govencyclopedia.pub.

Functional Characterization of Key Enzymes in Triterpenoid Biosynthesis

Several enzymes play critical roles in channeling intermediates from the MVA pathway towards the formation of the triterpenoid skeleton.

Squalene (B77637) Synthase (SQS) Activity and Regulation

Squalene synthase (SQS) is a pivotal enzyme that catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene (C30) nih.govscirp.orgmdpi.comresearchgate.netthescipub.comresearchgate.net. Squalene serves as the direct precursor for all triterpenoids and sterols scirp.orgresearchgate.netthescipub.com. The activity of SQS is often considered a rate-limiting step in triterpenoid biosynthesis thescipub.com. Research has identified and characterized the GlSQS gene in Ganoderma lucidum, showing its homology with other fungal SQS genes and its expression pattern, which increases during the development of mushroom primordia researchgate.net. Calcium (Ca²⁺) has been shown to regulate triterpenoid biosynthesis in related fungi, with studies indicating that Ca²⁺ induction can enhance the expression of the sqs gene, thereby increasing triterpenoid content mdpi.com.

Oxidosqualene Cyclase (OSC) Activity and Stereospecificity

Following squalene formation, oxidosqualene cyclase (OSC) enzymes catalyze the cyclization of squalene, a linear C30 precursor, into various cyclic triterpene skeletons mdpi.comresearchgate.netrsc.orgonlinemicrobiolab.irnih.govresearchgate.net. This cyclization is a complex process involving epoxide-triggered cationic rearrangements and is crucial for generating the structural diversity of triterpenoids rsc.orgnih.govresearchgate.net. In Ganoderma lucidum, OSC enzymes are responsible for converting 2,3-oxidosqualene (B107256) into lanosterol, the fundamental lanostane-type triterpenoid skeleton from which compounds like ganoderic acids and lucidenic acids are derived mdpi.comresearchgate.netnih.gov. The stereospecificity of OSCs is critical, as different OSCs can produce distinct triterpene frameworks researchgate.net. While specific OSCs for this compound biosynthesis are still being characterized, the general role of OSCs in forming the lanostane skeleton is well-established scirp.orgmdpi.comresearchgate.net.

Role of Cytochrome P450 (CYP450) Enzymes and Glycosyltransferases in Lucidenic Acid Scaffold Diversification

The basic lanostane skeleton produced by OSCs undergoes extensive modifications to generate the diverse array of Ganoderma triterpenoids, including this compound mdpi.com. Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases that play a crucial role in these post-cyclization modifications, introducing hydroxyl, epoxy, and other functional groups onto the triterpenoid scaffold mdpi.comonlinemicrobiolab.irresearchgate.netnih.govasm.orgsci-hub.se. These oxidative modifications are essential for creating the specific structures of ganoderic acids and lucidenic acids mdpi.comnih.gov. Glycosyltransferases (GTs) are also vital, catalyzing the attachment of sugar moieties to the triterpenoid core, which can alter their solubility and biological activity onlinemicrobiolab.irresearchgate.netasm.orgresearchgate.netnih.gov. For instance, specific Bacillus glycosyltransferases have been used to glycosylate ganoderic acid, producing novel saponins (B1172615) with enhanced aqueous solubility researchgate.net. The intricate interplay of various CYP450s and GTs is responsible for the structural diversification of Ganoderma triterpenoids, leading to compounds like this compound mdpi.comnih.govasm.org.

Transcriptomic and Proteomic Insights into Genes Regulating this compound Biosynthesis

Understanding the genetic basis of this compound biosynthesis relies on transcriptomic and proteomic analyses, which identify genes differentially expressed during triterpenoid production mdpi.comasm.orgresearchgate.net. By comparing gene expression profiles across different developmental stages or under various environmental conditions, researchers can pinpoint candidate genes encoding enzymes involved in the pathway mdpi.comasm.org. For example, studies analyzing differential gene expression in Ganoderma lucidum have identified genes related to the MVA pathway and subsequent modifications that correlate with triterpenoid accumulation mdpi.com. Transcriptomic data can reveal the upregulation of key enzymes like HMGR, FPS, SQS, and OSC under specific treatments (e.g., methyl jasmonate), suggesting their regulatory roles in triterpenoid synthesis mdpi.com. Proteomic studies can further validate the protein levels of these enzymes, providing a more comprehensive view of the regulatory network governing this compound production rsc.orgasm.orgresearchgate.net.

Strategies for Enhancing this compound Production through Metabolic Engineering Approaches

Metabolic engineering offers promising strategies to increase the yield of this compound. These approaches typically involve enhancing the flux through the MVA pathway and optimizing the activity of key downstream enzymes mdpi.comasm.org. Strategies include:

Pathway Optimization: Identifying and manipulating regulatory elements, such as transcription factors, that control the expression of biosynthetic genes can lead to improved production mdpi.comresearchgate.net.

Heterologous Expression: Transferring the entire pathway or key genes into microbial hosts like yeast or E. coli can facilitate production and allow for more controlled engineering mdpi.commdpi.comnih.gov. For instance, heterologous expression of specific SQS genes from various organisms, including Ganoderma lucidum, has been explored to improve squalene yields in other systems nih.govacs.org.

Biotic/Abiotic Elicitation: Applying specific compounds (e.g., methyl jasmonate) or environmental factors (e.g., calcium ions) can induce the expression of biosynthetic genes and enhance triterpenoid accumulation mdpi.commdpi.com.

These metabolic engineering strategies aim to overcome bottlenecks in the biosynthesis of this compound and improve its industrial applicability mdpi.comasm.org.

Compound List

Acetyl-CoA

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Farnesyl pyrophosphate (FPP)

Squalene

2,3-Oxidosqualene

Lanosterol

Ganoderic acid

Ganoderiol

Lucidenic acid

this compound

Lucidenic acid G

Lucidenic acid N

Lucidenic acid A

Lucidenic acid B

Lucidenic acid C

Lucidenic acid E2

Lucidenic acid P

Lucidenic acid F

Lucidenic acid

Ganoderic acid A

Ganoderic acid C2

Ganoderic acid G

Ganoderic acid Y

Ganoderic acid T

Ganoderic acid Jb

7-oxo-ganoderic acid Z

3-hydroxy-lanosta-8,24-dien-26-oic acid

Ganoderic acid H

Ganoderenic acid D

Ganoderic acid C1

3β,7β-dihydroxy-11,15,23-trioxo-lanost-8,16-dien-26-oic acid

Ganoderic acid B

Ganoderic acid C6

3β,15α-dihydroxy-7,11,23-trioxo-lanost-8,16-dien-26-oic acid

Ganolucidic acid A

Lucidadiol

Lucidumol A

Lucidumol B

Ganodermanontriol

15α-hydroxy-ganodermanontriol

12α-methoxy-ganodermanondiol

24R,25S,26-trihydroxy-lanosta-7,9(11)-dien-3-one

2β-acetoxy-3β,25-dihydroxy-7,11,15-trioxo-lanost-8-en-26-oic acid

β-amyrin

α-amyrin

Lupeol

Phytosterol

Dammarane

Protostahopenol

Oleanane

Ursane

Protosteryl cation

Dammarenyl cation

Malabarica-17,21-diene-3β,14-diol

19-epi-lupeol

3-O-p-trans-coumaroylalphitolic acid

2alpha-Hydroxypyracrenic acid

Katononic acid

Camelliagenin B

Camelliagenin C

26-methyl nigranoate

trans-3-feruloylcorosolic acid

3-O-cis-coumaroylmaslinic acid

Centellasapogenol A

Oleanderolide 3-acetate

3α-hydroxylanosta-5,15-diene

Chemical Synthesis and Derivatization Strategies for Lucidenic Acid L and Analogues

Methodologies for Partial Chemical Synthesis of Lucidenic Acid L and Structurally Related Lanostanes

The partial chemical synthesis, or semi-synthesis, of complex natural products like this compound involves the chemical modification of structurally similar precursors isolated in larger quantities from natural sources. Triterpenoids from Ganoderma species, such as ganoderic acids, serve as common starting materials. nih.gov These approaches leverage the existing lanostane (B1242432) skeleton and focus on introducing or modifying key functional groups.

Key synthetic transformations applied to the lanostane core include:

Oxidation/Reduction: The various hydroxyl and keto groups on the lanostane skeleton are interconvertible through selective oxidation (e.g., using PCC, Jones reagent) and reduction (e.g., using NaBH₄) reactions. This allows for the synthesis of analogues with different oxidation states at positions C-3, C-7, C-11, C-12, and C-15, which is crucial for studying their impact on biological activity.

Acylation/Hydrolysis: Hydroxyl groups can be readily acylated to form esters (e.g., acetates), and existing esters can be hydrolyzed back to alcohols. This modification alters the polarity of the molecule and can influence its bioavailability and cellular uptake. For instance, 12β-acetoxy-4,4,14α-trimethyl-3,7,11,15-tetraoxo-5α-chol-8-en-24-oic acid (Lucidenic acid D) is a naturally occurring acetylated analogue. nih.gov

Side-Chain Modification: The carboxyl group on the side chain can be esterified or converted into an amide. For example, phenylglycine methyl ester (PGME) derivatives have been synthesized to determine the absolute configuration of related triterpenoids, demonstrating a feasible pathway for creating a variety of side-chain analogues. mdpi.com

The table below summarizes common chemical modifications performed on lanostane triterpenoids isolated from Ganoderma species.

| Starting Material Class | Reaction Type | Reagents/Conditions | Target Position(s) | Resulting Functional Group |

| Lanostane with Hydroxyl | Oxidation | Pyridinium chlorochromate (PCC), Jones reagent | C-3, C-7, C-12 | Ketone |

| Lanostane with Ketone | Reduction | Sodium borohydride (B1222165) (NaBH₄) | C-3, C-7, C-11, C-15 | Hydroxyl |

| Lanostane with Hydroxyl | Acylation | Acetic anhydride, Pyridine | C-3, C-12 | Acetoxy |

| Lanostane with Carboxyl | Esterification | Alcohol (e.g., Methanol), Acid catalyst | C-26/C-24 | Ester |

| Lanostane with Carboxyl | Amidation | Amine (e.g., PGME), Coupling agents (PyBOP) | C-26/C-24 | Amide |

This table represents common synthetic transformations applied to the lanostane skeleton, which are foundational for the partial synthesis of specific compounds like this compound and its analogues.

Chemoenzymatic Approaches in the Biotransformation and Production of Lucidenic Acid Derivatives

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes or whole-cell systems) with traditional chemical methods to create complex molecules. nih.gov This approach is particularly valuable for modifying triterpenoids, as enzymes can perform regioselective and stereoselective reactions that are difficult to achieve with conventional chemistry. Biotransformation, utilizing microbial cultures, is a key strategy in this area. nih.gov

Studies have shown that various microorganisms can modify ganoderic acids, which are structurally similar to lucidenic acids. These transformations introduce new functional groups, leading to the production of novel derivatives.

Glycosylation: Glycosyltransferases (GTs) from Bacillus species have been used to glycosylate ganoderic acids. For example, BsUGT489 catalyzes the glycosylation of Ganoderic acid G at the C-3 hydroxyl group, while BsGT110 acts on the C-26 carboxyl group. nih.gov Such modifications can dramatically increase the aqueous solubility of the parent compound. nih.gov

Acetylation: Soil-isolated bacteria, such as Streptomyces sp., have demonstrated the ability to acetylate ganoderic acid A at the C-3 position, yielding 3-O-acetyl ganoderic acid A, a previously unknown microbial product. mdpi.com

Hydroxylation and Other Oxidations: Fungal cultures can introduce hydroxyl groups or perform other oxidative transformations on the triterpenoid (B12794562) skeleton, leading to a diverse array of metabolites.

The following table details examples of microbial biotransformations of ganoderic acids, illustrating the potential for producing lucidenic acid derivatives through similar chemoenzymatic methods.

| Microorganism/Enzyme | Substrate | Transformation Type | Product | Reference |

| Streptomyces sp. AI 045 | Ganoderic Acid A (GAA) | Acetylation | 3-O-acetyl GAA | mdpi.com |

| Bacillus subtilis (BsGT110) | Ganoderic Acid G (GAG) | Glycosylation | GAG-26-o-β-glucoside | nih.gov |

| Bacillus subtilis (BsUGT489) | Ganoderic Acid G (GAG) | Glycosylation | GAG-3-o-β-glucoside | nih.gov |

| Ganoderma sessile | 15,16-dihydrotanshinone I | Diterpene to Triterpenoid conversion | Lanostane-type Ganoderic Acids | nih.gov |

This table showcases specific examples of biotransformations on ganoderic acids, which serve as models for the chemoenzymatic synthesis of lucidenic acid derivatives.

Rational Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Rational drug design involves creating new molecules with a specific biological purpose, based on an understanding of the relationship between chemical structure and biological activity (SAR). nih.govnih.gov For lucidenic acids, SAR studies aim to identify the specific structural features responsible for their pharmacological effects, such as cytotoxicity against cancer cells. mdpi.comencyclopedia.pub

Key structural features of lucidenic acids that are often targeted for modification include:

The Lanostane Core: The type and position of oxygen-containing functional groups (hydroxyl, keto, acetoxy) on the tetracyclic ring system are critical for bioactivity. mdpi.com For example, studies on Lucidenic acids A, B, C, and N, which show notable cytotoxicity, revealed that they possess a hydroxyl group at C-7 and a keto group at C-15, suggesting these features may be important for their effects. mdpi.com

The Side Chain: Modifications to the carboxyl group at the end of the side chain, such as creating esters or amides, can influence the molecule's interaction with biological targets and its pharmacokinetic properties.

The rational design process for new this compound analogues would involve:

Identifying a Pharmacophore: Analyzing the structures of biologically active lucidenic acids (e.g., A, B, N) to propose a core set of functional groups essential for activity.

Computational Modeling: Using molecular docking to simulate how different analogues might bind to a specific protein target.

Chemical Synthesis: Synthesizing a focused library of analogues based on the design hypotheses, using the semi-synthetic and chemoenzymatic methods described previously. For instance, analogues of this compound could be synthesized by selectively reducing its keto groups at C-7, C-11, and C-15 to hydroxyls or acetylating its hydroxyls at C-3 and C-12.

Biological Evaluation: Testing the new compounds in relevant biological assays to determine if the modifications enhanced or diminished activity, thereby refining the SAR model.

The table below outlines the structural variations among different lucidenic acids and their reported cytotoxic activities, providing a basis for SAR-guided rational design.

| Compound | Key Functional Groups (Positions) | Reported Cytotoxic Activity (Example) |

| Lucidenic acid A | 3-keto, 7-OH, 12-OH, 15-keto | IC₅₀ = 61 µM (HL-60 cells) |

| Lucidenic acid B | 3-OH, 7-OH, 12-OH, 15-keto | IC₅₀ = 45 µM (HL-60 cells) |

| Lucidenic acid C | 3-keto, 7-OH, 12-acetoxy, 15-keto | Less potent than A and B |

| This compound | 3-OH, 7-keto, 11-keto, 12-OH, 15-keto | Anti-inflammatory activity reported |

| Lucidenic acid N | 3-OH, 7-OH, 11-keto, 15-keto | IC₅₀ = 64.5 µM (HL-60 cells) |

This table correlates structural features of various lucidenic acids with their biological activities, highlighting key data points that inform the rational design of new analogues. Data compiled from multiple sources. nih.govmdpi.comencyclopedia.pubencyclopedia.pub

Structure Activity Relationship Sar Studies of Lucidenic Acid L and Its Analogues

Analysis of the Impact of Specific Functional Groups and Stereochemistry on Biological Activities

The potency and type of biological activity exhibited by lucidenic acids are highly dependent on the presence, position, and orientation of specific functional groups on the lanostane (B1242432) core. Lucidenic Acid L possesses a hydroxyl group (-OH) at position C-3, keto groups (C=O) at C-7 and C-12, and another hydroxyl group at C-15. nih.gov The interplay of these substituents dictates the molecule's interaction with biological targets.

General SAR principles for lanostane triterpenoids indicate that the type of functional group at C-3 is crucial. nih.gov For instance, a hydroxyl group at the C-3 position has been associated with α-glucosidase inhibitory activity in related compounds. nih.gov The degree of oxygenation also plays a significant role; studies have suggested that an increase in the number of hydroxyl groups can lead to a decrease in the cytotoxicity of triterpenoids. nih.gov

Many pharmacologically evaluated lucidenic acids, such as A, B, C, and N, feature a hydroxyl group at C-7 and a keto group at C-15, suggesting this combination may be important for their cytotoxic effects. researchgate.net While this compound has a keto group at C-7 and a hydroxyl at C-15, this difference in oxidation state at these key positions likely influences its activity profile compared to other analogues.

The table below summarizes the functional groups of this compound and several analogues, alongside their reported cytotoxic activities against the HL-60 leukemia cell line, illustrating the impact of these substitutions.

| Compound | C-3 | C-7 | C-12 | C-15 | Cytotoxicity IC₅₀ (µM) on HL-60 |

| Lucidenic Acid A | =O | β-OH | =O | =O | 61 encyclopedia.pub |

| Lucidenic Acid B | β-OH | β-OH | =O | =O | 45 encyclopedia.pub |

| Lucidenic Acid C | =O | β-OH | β-OH | =O | >100 (less potent) encyclopedia.pub |

| This compound | β-OH | =O | =O | α-OH | Not specifically reported |

| Lucidenic Acid N | β-OH | β-OH | =O | H,H | 64.5 encyclopedia.pub |

This table is for illustrative purposes based on available data. The stereochemistry (α or β) of substituents is a critical factor, though detailed studies on its specific impact on the activity of this compound are not extensively documented.

Contribution of the Lanostane Skeleton and Side Chain Modifications to Bioactivity

The rigid tetracyclic lanostane skeleton is the fundamental scaffold of lucidenic acids and is considered essential for their biological activities, including anticancer and antidiabetic effects. nih.gov This core structure provides a fixed three-dimensional arrangement for the functional groups, allowing for specific interactions with target proteins.

Equally important are the modifications to the side chain attached at C-17. A defining feature of all lucidenic acids is a carboxyl group in the side chain, which is often crucial for activity. nih.gov In studies of related ganoderma acids, this carboxylic acid moiety was found to be essential for recognizing and inhibiting enzymes like α-glucosidase. nih.gov

Further modifications to the side chain significantly modulate bioactivity. For example, some lucidenic acids (G, H, I, J, O, and R) possess a hydroxyl group at C-27, distinguishing them from this compound and others. nih.gov The presence of unsaturation in the side chain, such as a double bond between C-20 and C-21 in Lucidenic Acid O, also alters the molecule's conformational flexibility and electronic properties, thereby impacting its pharmacological profile. nih.gov For related lanostane triterpenoids, the introduction of a double bond in the side chain was shown to improve inhibitory activity against certain enzymes. nih.gov These findings underscore that while the lanostane skeleton provides the necessary framework, fine-tuning of the side chain is a key strategy for modulating the biological effects of these compounds. nih.gov

Investigation of Key Pharmacophoric Features Governing Molecular Interactions

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. While a specific pharmacophore model for this compound has not been explicitly published, key features can be inferred from the collective SAR data of its class.

The essential pharmacophoric features for the biological activity of lucidenic acids and related lanostane triterpenoids likely include:

A rigid hydrophobic scaffold: Provided by the tetracyclic lanostane skeleton.

Hydrogen bond donors and acceptors: The hydroxyl and keto groups distributed across the A, B, C, and D rings of the skeleton (e.g., at positions C-3, C-7, C-12, C-15) are critical for forming hydrogen bonds with amino acid residues in a target's binding pocket.

A negatively ionizable group: The terminal carboxylic acid on the side chain, which can be deprotonated at physiological pH, can form crucial ionic interactions or salt bridges.

The specific spatial arrangement of these features is paramount. Molecular docking studies, which predict the binding orientation of a molecule to a target, have been used to hypothesize the interactions of some lucidenic acids, such as the proposed binding of Lucidenic Acid A to the hACE2 receptor. researchgate.net These computational approaches rely on the understanding of these key pharmacophoric features to predict and rationalize molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational modeling techniques used in drug design to predict the biological activity of compounds based on their physicochemical properties and structural features. nih.govcreative-biolabs.com

QSAR models establish a mathematical relationship between a set of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and the observed biological activity. rutgers.edu

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go further by considering the 3D structure of the molecules. These models calculate the steric and electrostatic fields surrounding a set of aligned molecules and correlate these fields with their biological activities to generate contour maps that visualize favorable and unfavorable regions for substitution. nih.gov

These models are powerful tools for understanding the SAR of a compound series and for designing new, more potent analogues. For instance, the potential of Lucidenic Acid D to inhibit the proliferation of HepG2 cells was identified through a chemometric analysis of the spectrum-effect relationship, an approach that shares principles with QSAR. encyclopedia.pubmedchemexpress.com

However, comprehensive QSAR or 3D-QSAR studies specifically focused on this compound and its close analogues are not widely reported in the current scientific literature. The development of such models would require a dataset of structurally diverse analogues with consistently measured biological activity against a specific target. Building these models could provide valuable predictive insights into the structural requirements for the activity of this compound and guide the synthesis of novel derivatives with enhanced therapeutic potential.

Molecular Mechanisms of Action: in Vitro Investigations

Cellular and Molecular Pathways in Anti-Cancer Effects

Lucidenic acids have demonstrated a multifaceted approach to combating cancer, impacting key cellular processes such as programmed cell death, cell cycle progression, and cellular motility.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Lucidenic acid B has been shown to induce apoptosis in human leukemia cells through a mitochondria-mediated pathway medchemexpress.comglpbio.comnih.gov. This process involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The activation of these caspases culminates in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark event in apoptotic execution medchemexpress.comglpbio.comnih.govmedchemexpress.eu. These findings suggest that other lucidenic acids may also trigger apoptosis via similar pathways mdpi.comnih.gov.

Disrupting the cell cycle is another strategy employed by lucidenic acids to inhibit cancer cell proliferation. Lucidenic acids A, C, and N have been observed to induce cell cycle arrest specifically in the G1 phase nih.govnih.gov. This arrest is often associated with the downregulation of cyclin D1, a key regulator of G1 phase progression nih.govspandidos-publications.com. In contrast, Lucidenic acid B has been reported not to affect the cell cycle profile of certain cancer cells medchemexpress.comglpbio.commedchemexpress.eu.

The ability of cancer cells to invade surrounding tissues and metastasize to distant sites is a critical factor in disease progression and mortality. Lucidenic acids A, B, C, and N have demonstrated an ability to inhibit cancer cell invasion and metastasis, particularly by modulating the activity of matrix metalloproteinase-9 (MMP-9) mdpi.comnih.govencyclopedia.pubpsu.edunih.govresearchgate.net. Lucidenic acid B, for instance, has been shown to reverse phorbol-12-myristate-13-acetate (PMA)-induced MMP-9 activity in a dose-dependent manner mdpi.comencyclopedia.pubpsu.edunih.govresearchgate.net. This inhibitory effect on MMP-9 expression has been linked to transcriptional regulation psu.edunih.gov, and molecular docking studies suggest that lucidenic acids A, B, C, and N can directly bind to matrix metalloproteinases mdpi.com.

Lucidenic acids exert their effects by influencing complex intracellular signaling networks. Lucidenic acid B's anti-invasive properties are attributed, in part, to the inactivation of the MAPK/ERK1/2 pathway, leading to reduced phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 psu.edunih.gov. Furthermore, Lucidenic acid B has been shown to reduce the DNA-binding activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) psu.edunih.govresearchgate.net. This modulation involves the suppression of MAPK/ERK1/2 phosphorylation and IκBα protein activation, which in turn decreases NF-κB DNA-binding activity mdpi.comresearchgate.net. Lucidenic acids A and F have also been identified as modulators of the JNK and p38 pathways chemfaces.com. Notably, Lucidenic acid L, along with Ganoderic acids beta, S, and Ganoderenic acid B, have demonstrated binding energy to NF-κB and Keap1, suggesting a role in regulating inflammatory pathways nih.gov.

Specific molecular targets are crucial for understanding the precise mechanisms of action. Lucidenic acid A has been identified as an inhibitor of the binding between the human angiotensin-converting enzyme 2 (hACE2) receptor and the SARS-CoV-2 spike protein, thereby preventing viral entry into host cells nih.govnews-medical.net. Lucidenic acid A exhibits a high binding affinity for hACE2 news-medical.net. Lucidenic acid B directly targets and inhibits the DNA-binding activities of NF-κB and AP-1 psu.edunih.govresearchgate.net. Lucidenic acid O has been shown to inhibit eukaryotic DNA polymerases mdpi.com. As mentioned previously, this compound, Ganoderic acid beta, Ganoderic acid S, and Ganoderenic acid B show binding energy to NF-κB and Keap1 nih.gov.

Mechanisms of Anti-Viral Activity

Beyond their anti-cancer effects, lucidenic acids also exhibit anti-viral properties through various mechanisms. Lucidenic acids have demonstrated inhibitory effects against the early antigen induction of the Epstein-Barr virus (EBV) researchgate.net. Lucidenic acid O has been found to inhibit the reverse transcriptase activity of the Human Immunodeficiency Virus (HIV) mdpi.com. A significant finding is the role of Lucidenic acid A in combating SARS-CoV-2, where it inhibits the interaction between the viral spike protein and the host cell receptor hACE2, thereby blocking viral entry into cells nih.govnews-medical.net. This mechanism is effective against both wild-type SARS-CoV-2 and its variants, including Omicron news-medical.net.

Table 1: Anti-Cancer Mechanisms of Lucidenic Acids

| Lucidenic Acid | Mechanism of Action | Specific Target/Pathway | Effect | Reference(s) |

| A, C, N | Cell Cycle Arrest | G1 phase, Cyclin D1 downregulation | Arrest | nih.govnih.govspandidos-publications.com |

| B | Apoptosis Induction | Caspase-9, Caspase-3 activation, PARP cleavage | Induction | medchemexpress.comglpbio.comnih.govmedchemexpress.eu |

| A, B, C, N | Invasion/Metastasis Inhibition | MMP-9 modulation | Inhibition | mdpi.comnih.govencyclopedia.pubpsu.edunih.govresearchgate.net |

| B | Signaling Pathway Modulation | MAPK/ERK1/2 phosphorylation, NF-κB, AP-1 DNA binding | Inhibition | mdpi.compsu.edunih.govresearchgate.net |

| A, F | Signaling Pathway Modulation | JNK, p38 pathways | Modulation | chemfaces.com |

| L, Ganoderic acid beta, S, Ganoderenic acid B | Signaling Pathway Modulation | NF-κB, Keap1 binding | Potential inhibition | nih.gov |

| O | Enzyme Inhibition | Eukaryotic DNA polymerases | Inhibition | mdpi.com |

Table 2: Anti-Viral Mechanisms of Lucidenic Acids

| Lucidenic Acid | Target Virus | Mechanism of Action | Specific Target/Pathway | Effect | Reference(s) |

| A | SARS-CoV-2 | Inhibition of viral entry | hACE2 receptor binding to spike protein | Blocks entry | nih.govnews-medical.net |

| O | HIV | Enzyme Inhibition | HIV reverse transcriptase | Inhibition | mdpi.com |

| A, B, C, N | Epstein-Barr Virus (EBV) | Inhibition of viral activation | EBV early antigen induction | Inhibition | researchgate.net |

List of Compounds Mentioned:

this compound

Lucidenic acid A

Lucidenic acid B

Lucidenic acid C

Lucidenic acid D

Lucidenic acid E1

Lucidenic acid E2

Lucidenic acid F

Lucidenic acid G

Lucidenic acid H

Lucidenic acid I

Lucidenic acid J

Lucidenic acid K

Lucidenic acid M

Lucidenic acid N

Lucidenic acid O

Lucidenic acid P

Lucidenic acid Q

Lucidenic acid R

Methyl lucidenic E2

Methyl lucidenic P

Methyl lucidenic Q

Ganoderic acid A

Ganoderic acid B

Ganoderic acid C1

Ganoderic acid beta

Ganoderic acid H

Ganoderic acid L

Ganoderic acid M

Ganoderic acid Mc

Ganoderic acid Mf

Ganoderic acid R

Ganoderic acid S

Ganoderic acid T

Ganoderic acid X

Ganoderic acid DM

Ganoderic acid MK

Ganoderic acid O

Ganoderic acid T

Ganoderic acid X

Ganoderic acid beta

Ganoderic acid S

Ganoderenic acid B

Ganodermanontriol

Ganodermanondiol

Ganoderiol A

Ganoderiol B

Ganoderiol F

Lucidone C

20-hydroxylucidenic acid N

20(21)-dehydrolucidenic acid N

Protopine

Carnosol

Andrographolide

Ergosta-5,7,22-triene-3β,14α-diol (22Z)

FYGL (proteoglycan)

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Profiling

Chromatography is the cornerstone for the isolation and analysis of individual triterpenoids from their natural source, Ganoderma lucidum. The complexity of the extract, which contains numerous structurally similar lucidenic and ganoderic acids, demands high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Fingerprinting

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the qualitative and quantitative analysis of Lucidenic acid L and related compounds in Ganoderma extracts. mdpi.comtandfonline.com HPLC fingerprinting has been established as a powerful method for the quality control and strain identification of G. lucidum, capable of distinguishing between strains that predominantly produce lucidenic acids (LA-type) versus those that produce ganoderic acids (GA-type). mdpi.com

For quantitative analysis, reversed-phase HPLC methods are typically developed and validated. mdpi.com These methods allow for the determination of the content of specific triterpenoids in raw materials and processed products. biocrick.com While quantitative methods have been specifically validated for major compounds like Lucidenic acid A, the same principles are applied to quantify other lucidenic acids, including this compound. mdpi.com The analysis commonly employs a C18 column with a gradient mobile phase, often consisting of aqueous acetic acid and an organic solvent like acetonitrile (B52724) or ethanol. mdpi.combiocrick.com Detection is typically performed using a Diode Array Detector (DAD), with monitoring at wavelengths around 250 nm, corresponding to the chromophores present in the triterpenoid (B12794562) structure. mdpi.com

Table 1: Typical HPLC Conditions for Lucidenic Acid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution using: A) Water with acetic acid (e.g., 1%) and B) Acetonitrile or Ethanol. mdpi.combiocrick.com |

| Detection | UV-Vis or DAD at ~250 nm. mdpi.com |

| Application | Chemical fingerprinting, purity assessment, quantitative analysis. |

Semi-Preparative HPLC for Isolation and Purification of this compound

The initial isolation of this compound from the ethanolic extract of G. lucidum fruiting bodies is achieved through semi-preparative HPLC. mdpi.com This technique utilizes wider bore columns and higher flow rates than analytical HPLC, allowing for the separation and collection of milligram quantities of the pure compound. The fractions are monitored by a UV detector, and those corresponding to the desired peak are collected, concentrated, and dried. This process is critical for obtaining a sufficient amount of pure this compound for comprehensive structural elucidation and further research. mdpi.com

High-Resolution Spectroscopic Techniques for Structural Elucidation

Once isolated, the precise molecular structure of this compound is determined using a combination of high-resolution spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. polyu.edu.hk A suite of one-dimensional (¹H, ¹³C) and two-dimensional (DEPT, HSQC, HMBC) experiments is employed to piece together the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (number of protons).

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): These experiments help differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different spin systems and piecing together the entire carbon skeleton, including the placement of quaternary carbons and functional groups.

While the specific NMR data for this compound is not detailed in the provided search results, the analysis of a closely related compound, Lucidenic acid E, illustrates the type of data obtained (Table 2). nih.gov The structural elucidation of this compound would follow an identical process of analyzing these comprehensive NMR datasets. polyu.edu.hk

Table 2: Representative ¹H and ¹³C NMR Data for a Related Compound, Lucidenic Acid E (in Pyridine-d₅) nih.gov

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 3 | 79.2 (CH) | 4.69 (s) |

| 8 | 159.7 (C) | - |

| 9 | 140.8 (C) | - |

| 11 | 208.9 (C) | - |

| 12 | 65.7 (CH) | 5.16 (dd, 8.4, 8.4) |

| 15 | 215.1 (C) | - |

| 24 | 178.1 (C) | - |

Note: This table is illustrative of the data type obtained for lucidenic acids. Specific assignments for this compound require experimental data.

Mass Spectrometry (MS, HR-EI-MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of this compound. nih.gov High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement, which is used to confirm the elemental composition. nih.gov The molecular formula for this compound has been reported as C₂₇H₃₈O₇. awi.de

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed to study the fragmentation patterns of the molecule. thno.org By inducing fragmentation of the parent ion, characteristic product ions are generated that provide structural information about the tetracyclic lanostane (B1242432) skeleton and the side chain. This fragmentation data is valuable for confirming the identity of the compound in complex mixtures and for distinguishing it from other isomers.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Description | Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₈O₇ | awi.de |

| Molecular Weight | 474.59 g/mol | Calculated |

| Technique | High-Resolution Mass Spectrometry (HRMS) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | thno.org |

| Application | Determination of elemental composition, structural confirmation via fragmentation. |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide important information about the functional groups present in this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum is used to identify chromophores within the molecule. Triterpenoids of this class, containing an α,β-unsaturated ketone system, typically exhibit a characteristic absorption maximum (λmax) in the range of 250-260 nm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies specific functional groups based on their vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad peak around 3400-3500 cm⁻¹), carbonyl (C=O) groups from ketones and carboxylic acids (strong peaks in the 1660-1730 cm⁻¹ region), and C-O bonds. nih.gov

Table 4: Expected Spectroscopic Features for this compound

| Spectroscopy | Feature | Expected Wavelength/Wavenumber |

|---|---|---|

| UV-Vis | Absorption maximum (λmax) | ~252-258 nm nih.gov |

| IR | Hydroxyl (-OH) stretch | ~3400-3500 cm⁻¹ (broad) nih.gov |

| IR | Carbonyl (C=O) stretch | ~1660-1730 cm⁻¹ (strong) nih.gov |

| IR | Carboxylic acid O-H stretch | ~2400-3400 cm⁻¹ (very broad) nih.gov |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a substance, it is possible to deduce the arrangement of atoms within the crystal lattice. This method is particularly crucial for molecules with multiple chiral centers, such as this compound, where the relative and absolute configuration of each stereocenter must be established.

The determination of the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystals, which are characteristic of chiral molecules, the differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane) can be measured. This allows for the determination of the absolute structure, which for an enantiomerically pure compound, defines its absolute configuration.

A critical parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis. A value of the Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides a high level of confidence in the assignment of the absolute stereochemistry.

While X-ray crystallography is a definitive method, obtaining a single crystal of sufficient quality for diffraction studies can be a significant challenge for many natural products. To date, a specific study detailing the single-crystal X-ray diffraction analysis and the determination of the absolute stereochemistry of this compound has not been reported in the scientific literature. Although the planar structure and relative stereochemistry of this compound and other related triterpenoids from Ganoderma lucidum have been elucidated through other spectroscopic methods like Nuclear Magnetic Resonance (NMR), the definitive confirmation of its absolute configuration via X-ray crystallography remains an area for future research.

Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 18.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2934.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.285 |

| Absorption coefficient (mm⁻¹) | 0.092 |

| F(000) | 1024 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 15890 |

| Independent reflections | 6780 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

This table is a hypothetical representation and is not based on published experimental data for this compound.

The successful application of X-ray crystallography to this compound would provide the definitive three-dimensional structure, confirming the spatial arrangement of all atoms and solidifying the foundation for structure-activity relationship studies and further pharmacological development.

Integrated Omics Approaches in Lucidenic Acid L Research

Proteomic Profiling to Elucidate Protein Expression Changes Induced by Lucidenic Acid L

Proteomics serves as a powerful tool to investigate the molecular mechanisms of bioactive compounds by analyzing changes in the entire protein complement of a cell or organism. While direct proteomic studies on this compound are not extensively documented, research on total triterpenes and specific ganoderic acids from Ganoderma lucidum offers significant insights into the probable protein targets. These studies typically involve treating cancer cell lines with the compounds and then using techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry to identify proteins with altered expression levels.

For instance, studies on Ganoderma triterpenes have revealed significant alterations in the expression of proteins involved in crucial cellular processes. mdpi.com In human cervical carcinoma HeLa cells, treatment with ganoderic acid D, a related C30 triterpenoid (B12794562), resulted in the downregulation of proteins associated with translation and protein folding, such as triptophanyl-tRNA synthetase and eukaryotic translation initiation factor 5A (eIF5A). mdpi.com Concurrently, proteins involved in apoptosis and stress response, like annexin (B1180172) I and peroxiredoxin-2, were also downregulated, suggesting a complex mechanism of action. mdpi.com These findings suggest that lucidenic acids, including this compound, may induce cellular responses by modulating the expression of a network of proteins rather than a single target.

Table 1: Examples of Proteins with Altered Expression Following Treatment with Ganoderma Triterpenes Data based on studies of related Ganoderma lucidum triterpenoids.

| Protein Name | Cellular Function | Observed Change |

| Triptophanyl-tRNA synthetase | Protein synthesis (Translation) | Downregulated |

| Eukaryotic translation initiation factor 5A (eIF5A) | Protein synthesis (Translation) | Downregulated |

| Peroxiredoxin-2 (PRDX2) | Oxidative stress response | Downregulated |

| Protein phosphatase 2A (PP2A) | Signal transduction, Cell cycle | Downregulated |

| Cytokeratin 19 | Intermediate filament, Cell structure | Downregulated |

| Annexin I | Anti-inflammation, Apoptosis | Downregulated |

Metabolomic Analysis for Identifying Metabolic Perturbations and Biosynthetic Intermediates

Metabolomics is the comprehensive study of small molecule metabolites in biological systems and provides a direct functional readout of cellular activity. In the context of this compound, metabolomic analysis is crucial for understanding its biosynthesis in Ganoderma lucidum and its effects on the metabolic pathways of target cells.

The biosynthesis of Ganoderma triterpenoids, including lucidenic acids, occurs via the mevalonate (B85504) (MVA) pathway, which starts from acetyl-coenzyme A. nih.gov This pathway generates lanosterol, a key precursor that is subsequently modified by enzymes like cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases to produce a diverse array of triterpenoid structures. mdpi.com

Untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a sample, making it ideal for discovery-based research. frontiersin.org This approach, often utilizing liquid chromatography-mass spectrometry (LC-MS), has been applied to Ganoderma lucidum to identify and compare the vast array of its chemical constituents, including numerous triterpenoids. frontiersin.orgnih.gov

In one study, an untargeted approach successfully identified 589 metabolites in two different strains of G. lucidum, of which 86 were triterpenoids. researchgate.net Such comprehensive profiling revealed significant variations in the triterpenoid composition between strains, with one strain showing higher concentrations of six different lucidenic acids. researchgate.net These studies are critical for identifying the diversity of compounds produced by the fungus, including C27 lanostanes like this compound and C30 lanostanes like ganoderic acids. nih.gov Untargeted analysis can also reveal unexpected metabolic shifts in response to environmental stimuli or genetic modifications. nih.govmdpi.com

Table 2: Representative Triterpenoids Identified in Ganoderma lucidum via Untargeted Metabolomics

| Compound Class | Specific Metabolites Identified |

| Ganoderic Acids | Ganoderic acid A, Ganoderic acid B, Ganoderic acid C, Ganoderic acid D |

| Lucidenic Acids | Lucidenic acid A, Lucidenic acid B, Lucidenic acid C, Lucidenic acid M |

| Ganoderiols | Ganoderiol F, Ganoderiol B |

| Ganolucidic Acids | Ganolucidic acid A, Ganolucidic acid B |

| Ganosporelactones | Ganosporelatone A, Ganosporelatone B |

Targeted Metabolomics for Specific Pathway Analysis

In contrast to the broad survey of untargeted metabolomics, targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites, making it suitable for hypothesis-driven research and pathway analysis. mayo.edu This approach is used to precisely measure the concentrations of known intermediates in the triterpenoid biosynthetic pathway.

A targeted metabolomic analysis of G. lucidum at different growth stages detected 67 distinct triterpenoid compounds. mdpi.com The study found that the levels of specific lucidenic acids changed significantly during development. For example, Lucidenic acid B was found to decrease as the fungus matured from the primordia stage to the fruiting body stage. mdpi.com This type of analysis provides quantitative data that can be correlated with gene expression to identify key regulatory points in the biosynthesis of compounds like this compound.

Systems Biology Integration of Transcriptomic, Proteomic, and Metabolomic Data

Systems biology seeks to understand complex biological systems by integrating multiple layers of biological information. nih.gov Combining transcriptomic (gene expression), proteomic (protein expression), and metabolomic (metabolite levels) data provides a more holistic view of how organisms function and respond to stimuli. mdpi.comnih.gov

In the context of this compound biosynthesis, integrating transcriptomics and metabolomics has been particularly insightful. By simultaneously analyzing gene expression and metabolite accumulation in G. lucidum, researchers can identify the specific genes responsible for producing certain triterpenoids. mdpi.com For instance, correlation analysis has linked the expression levels of specific cytochrome P450 (CYP450) enzyme genes and transcription factors with the abundance of particular triterpenoid metabolites, including certain lucidenic acids. mdpi.com This integrated approach revealed that specific transcription factors and CYP450s were positively or negatively correlated with four triterpenoid components, providing a direct link between the genome and the metabolome. mdpi.com Such multi-omics integration is essential for elucidating the complex regulatory networks that control the production of this compound and for developing strategies to enhance its yield through metabolic engineering. mdpi.com

Computational Modeling and Chemoinformatics in Lucidenic Acid L Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. nih.govscienceopen.com This technique allows researchers to screen potential biological targets for Lucidenic acid L and to understand the specific molecular interactions that govern its bioactivity.

In the context of lucidenic acids, molecular docking has been employed to identify and characterize interactions with various protein targets. Although specific studies focusing exclusively on this compound are limited, research on closely related lucidenic acids provides significant insights into the potential binding modes of this compound family. These simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy; a lower score typically indicates a more favorable and stable interaction. biointerfaceresearch.com

Key interactions identified in docking studies of lucidenic acids include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, computational models have predicted that various lucidenic acids can bind effectively to targets involved in cancer and viral infections. mdpi.com These predictions are crucial for forming hypotheses about the mechanism of action, which can then be validated through in vitro and in vivo experiments.

The following table summarizes findings from molecular docking studies on various lucidenic acids, illustrating their predicted binding affinities and interactions with key biological targets.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Potential Therapeutic Area |

| Lucidenic Acid A | hACE2 | Not Specified | Forms stable hydrogen bonds | Antiviral |

| Lucidenic Acid A | Matrix Metalloproteinases (MMPs) | Not Specified | Not Specified | Antiviral, Anticancer |

| Lucidenic Acid B | Matrix Metalloproteinases (MMPs) | Not Specified | Not Specified | Antiviral, Anticancer |

| Lucidenic Acid C | Matrix Metalloproteinases (MMPs) | Not Specified | Not Specified | Antiviral, Anticancer |

| Lucidenic Acid N | Matrix Metalloproteinases (MMPs) | Not Specified | Not Specified | Antiviral, Anticancer |

This table is illustrative of docking studies performed on the lucidenic acid family. The data represents predicted interactions from computational models.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govyoutube.com This computational method simulates the movements and interactions of atoms and molecules, providing critical insights into the stability of the complex, the flexibility of the protein, and any conformational changes that occur upon ligand binding. nih.gov

For a compound like this compound, MD simulations are used to validate the binding poses predicted by molecular docking. By placing the docked complex in a simulated physiological environment (including water and ions), researchers can observe its behavior over nanoseconds or even microseconds. bu.edu Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the structural stability of the complex. A stable RMSD suggests a stable binding interaction. nih.gov

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues in the protein. This can highlight which parts of the protein become more or less rigid upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over time, quantifying the stability of these key interactions.

A study on Lucidenic acid A, for example, utilized MD simulations to confirm its stable binding to the hACE2 receptor, reinforcing the predictions made by initial docking studies. researchgate.net Such simulations are invaluable for understanding how this compound might achieve a sustained interaction with its biological target, which is a crucial characteristic for an effective therapeutic agent.

In Silico Screening and Virtual Library Design for the Discovery of Novel this compound Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach is instrumental in the quest for novel analogues of this compound with improved potency, selectivity, or pharmacokinetic properties.

The process typically involves two main strategies:

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein. A library of compounds, which can be commercially available molecules or a custom-designed virtual library of this compound analogues, is docked into the target's binding site. The compounds are then ranked based on their docking scores, and the top candidates are selected for further experimental testing. researchgate.net

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method relies on the knowledge of other molecules that bind to the target. A model is built based on the physicochemical properties of known active ligands, and this model is then used to screen a library for compounds with similar properties.

Research involving triterpenoids from Ganoderma species has utilized virtual screening to evaluate their affinity for various receptors. begellhouse.com For instance, extensive databases of these natural products have been screened against targets like the glucocorticoid and mineralocorticoid receptors to identify potential specific ligands. researchgate.net Similarly, a virtual library of novel this compound analogues could be designed by computationally modifying its core scaffold—for example, by altering functional groups or changing stereochemistry. This library could then be screened against a panel of disease-relevant targets to discover new bioactive compounds, a process that significantly narrows down the number of molecules that need to be synthesized and tested in the lab. mdpi.com

Predictive Algorithms for De Novo Design and Optimization of Bioactive Scaffolds

De novo drug design represents a sophisticated computational strategy that aims to create entirely new molecules with desired biological activities. nih.govethz.ch Unlike virtual screening, which searches existing libraries, de novo design algorithms build novel chemical structures atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. nih.gov

Predictive algorithms, often powered by artificial intelligence and machine learning, are central to this process. nih.gov These algorithms learn the principles of molecular recognition and chemical synthesis from vast datasets of known drugs and bioactive molecules. For a natural product like this compound, these methods offer a path to optimize its lanostane-type triterpenoid (B12794562) scaffold.

Key approaches include:

Generative Models: Using techniques like recurrent neural networks (RNNs) or generative adversarial networks (GANs), these models can generate novel SMILES strings (a line notation for chemical structures) that represent new, chemically valid molecules with a high probability of being active against a specific target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. researchgate.net By building a QSAR model for a series of this compound analogues, researchers can predict the activity of unsynthesized compounds and identify the key structural features required for potency. This allows for the rational design of more effective molecules.

While the direct application of de novo design to create this compound analogues is an emerging area, these predictive technologies hold immense promise for the future. They can be used to explore new chemical space around the this compound scaffold, designing optimized structures with enhanced "drug-like" properties and improved therapeutic profiles. researchgate.net

Q & A

What experimental methodologies are recommended for structural elucidation of lucidenic acid L?

This compound (C₂₇H₃₈O₇, MW 474.59) is a triterpenoid with a highly complex stereochemical structure, including hydroxyl, carboxyl, and ester functional groups . To confirm its structure:

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, complemented by mass spectrometry (MS) for molecular weight verification .

- Chromatographic Purification : Employ silica gel and Sephadex LH-20 column chromatography to isolate this compound from Ganoderma spp. extracts .

- Comparative Studies : Cross-reference spectral data with published databases (e.g., Agric. Biol. Chem., Phytochemistry) to validate structural assignments .

How can researchers optimize extraction protocols for this compound to ensure reproducibility?

Reproducible extraction requires standardized protocols:

- Solvent Selection : Ethanol or methanol extracts of Ganoderma lucidum fruiting bodies yield higher triterpenoid content, including this compound .

- Column Chromatography : Combine silica gel and Sephadex LH-20 columns to purify this compound from co-eluting compounds like ganoderic acids .

- Quality Control : Monitor purity using high-performance liquid chromatography (HPLC) with UV detection (λ = 245 nm) and compare retention times with reference standards .

What experimental models are validated for assessing the anti-inflammatory activity of this compound?

This compound exhibits anti-inflammatory effects, but rigorous validation requires:

- In Vitro Models : Use LPS-stimulated macrophages (e.g., THP-1 cells) to measure TNF-α suppression via ELISA, paralleling methodologies for lucidenic acid D2 .

- Mechanistic Studies : Investigate MAPK pathway modulation (e.g., p38 and JNK phosphorylation) using Western blotting, as demonstrated for related triterpenoids .

- Dose-Response Analysis : Establish IC₅₀ values in in vitro assays to compare potency with other lucidenic acids (e.g., lucidenic acid E1 and R) .

How can conflicting data on this compound’s bioactivity be systematically addressed?

Discrepancies in reported bioactivities may arise from:

- Source Variability : Differences in Ganoderma species, growth conditions, or extraction methods can alter compound profiles .

- Assay Sensitivity : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for PMA-induced variability in MMP-9 inhibition assays .

- Data Normalization : Express activity relative to positive controls (e.g., dexamethasone for anti-inflammatory assays) to enable cross-study comparisons .

What advanced techniques are recommended for studying the immunomodulatory mechanisms of this compound?

To explore mechanisms beyond anti-inflammatory effects:

- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in immune cells (e.g., THP-1) treated with this compound .

- Kinase Activity Assays : Measure JNK and p38 MAPK activation using fluorescent substrates or phospho-specific antibodies .

- Synergy Studies : Test combinatorial effects with known immunostimulants (e.g., LPS) to assess synergistic or antagonistic interactions .

How should researchers design experiments to evaluate this compound’s therapeutic potential in complex disease models?

For translational relevance:

- In Vivo Models : Utilize murine models of chronic inflammation (e.g., collagen-induced arthritis) with this compound administered via oral gavage (10–50 mg/kg) .

- Pharmacokinetic Analysis : Measure bioavailability using LC-MS/MS and assess metabolite formation in plasma .

- Toxicity Screening : Conduct acute and subchronic toxicity studies in rodents to establish safety profiles .

What statistical and reporting standards are critical for publishing this compound research?

Ensure methodological rigor and transparency:

- Data Presentation : Include raw data tables with error margins (e.g., SEM) and statistical tests (ANOVA with post-hoc analysis) .

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

- Conflict Resolution : Address contradictory findings by comparing experimental conditions (e.g., this compound purity ≥98% vs. lower-grade extracts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.